

Spectroscopic Profile of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol

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For researchers, scientists, and professionals in drug development, this document provides a concise yet in-depth overview of the spectroscopic data available for the compound **2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol**, a versatile bidentate ligand and chemical intermediate.

This technical guide summarizes the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol** (CAS No. 2212-32-0). Due to the absence of publicly available, detailed experimental spectra in peer-reviewed journals, this guide presents predicted spectroscopic data and general experimental protocols applicable to this class of compounds.

Chemical Structure and Properties

Chemical Formula: $C_7H_{18}N_2O$

Molecular Weight: 146.23 g/mol

Synonyms: N,N,N'-Trimethyl-N'-(2-hydroxyethyl)ethylenediamine, Jeffcat Z-110, Dabco T

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally-derived NMR data for this compound is not readily available in the public domain. However, based on the chemical structure, predicted ^1H and ^{13}C NMR chemical shifts are presented below. These predictions are generated using established algorithms and provide expected values for spectral interpretation.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (ppm)	Multiplicity
H-a	3.55	Triplet
H-b	2.55	Triplet
H-c	2.45	Triplet
H-d	2.30	Triplet
H-e	2.25	Singlet
H-f	2.20	Singlet

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (ppm)
C-1	59.5
C-2	57.8
C-3	57.2
C-4	48.0
C-5	45.5
C-6	42.0

Infrared (IR) Spectroscopy

IR spectral data for **2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol** has been recorded using Attenuated Total Reflectance (ATR) techniques. While the full dataset is not publicly accessible, the expected characteristic absorption bands are summarized below based on the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
O-H (Alcohol)	Stretching, hydrogen-bonded	3400-3200 (broad)
C-H (Alkane)	Stretching	2950-2850
C-N (Amine)	Stretching	1250-1020
C-O (Alcohol)	Stretching	1260-1050

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not available in published literature. However, the following represents standard methodologies for obtaining NMR and IR spectra for liquid amino alcohol compounds.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of a liquid amine sample is as follows:

- Sample Preparation:** A small amount of the liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift window.
- Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters, including pulse sequence, acquisition time, and relaxation delay, are set.
- Data Acquisition:** The ¹H NMR spectrum is typically acquired first, followed by the ¹³C NMR spectrum. For enhanced sensitivity, techniques such as DEPT (Distortionless Enhancement

by Polarization Transfer) can be used for ^{13}C NMR to differentiate between CH, CH₂, and CH₃ groups.

- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

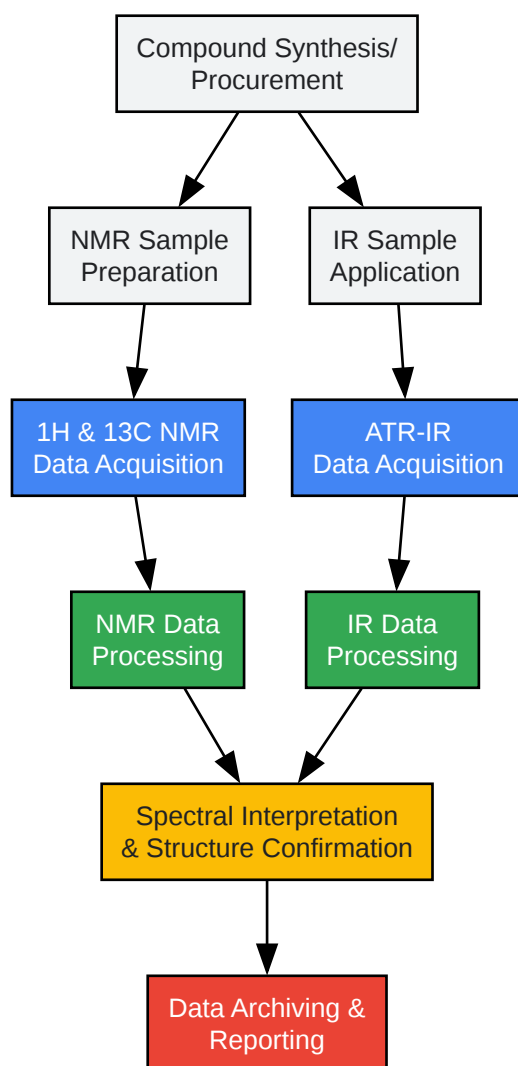
ATR-IR Spectroscopy Protocol

A general procedure for acquiring an ATR-IR spectrum of a liquid sample is as follows:

- **Instrument Preparation:** The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- **Sample Application:** A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage.
- **Data Acquisition:** The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

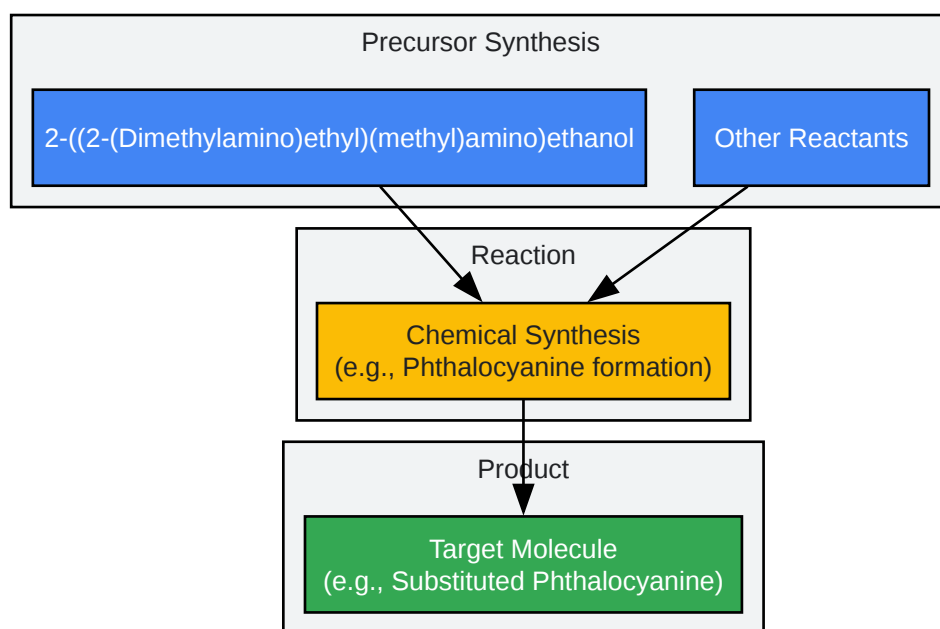
The following diagram illustrates a typical workflow for the characterization of a known chemical compound using spectroscopic methods.



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Caption: Workflow for Spectroscopic Characterization.

As this compound is utilized in the synthesis of more complex molecules, such as phthalocyanines, a logical diagram illustrating its role as a precursor is provided below.



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Caption: Role as a Synthetic Precursor.

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